Methyl 6-amino-2-chloronicotinate

Neuroscience Ion Channel Pharmacology Ligand-Gated Ion Channels

Many research groups face supply gaps for 2,6-disubstituted nicotinic acid building blocks with validated bioactivity. Methyl 6-amino-2-chloronicotinate (CAS 1004294-64-7) closes this gap: a dual DAT inhibitor (IC50=900 nM) and high-affinity nAChR ligand (Ki=3 nM). • Reactive handles: 2-Cl for SNAr, 3-COOMe for amidation. • ≥95% purity with batch CoA. • In stock for immediate global dispatch. Ideal for CNS probe development, CFTR modulator synthesis, and agrochemical discovery.

Molecular Formula C7H7ClN2O2
Molecular Weight 186.59 g/mol
CAS No. 1004294-64-7
Cat. No. B1428653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-amino-2-chloronicotinate
CAS1004294-64-7
Molecular FormulaC7H7ClN2O2
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=C(C=C1)N)Cl
InChIInChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-3-5(9)10-6(4)8/h2-3H,1H3,(H2,9,10)
InChIKeyIOTUSFIIARZCII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-amino-2-chloronicotinate: Properties & Procurement


Methyl 6-amino-2-chloronicotinate (CAS 1004294-64-7), also known as methyl 6-amino-2-chloropyridine-3-carboxylate, is a heterocyclic nicotinic acid derivative with the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.6 g/mol . It is primarily utilized as a versatile building block and intermediate in pharmaceutical and agrochemical research and development, enabling the construction of more complex heterocyclic structures .

Heterocyclic building block for pharma and agrochemical R&D
Core intermediate for constructing complex heterocyclic structures
Defined substitution pattern for directed synthesis
2-Cl and 3-methyl ester provide distinct reactive handles
Supports nucleophilic aromatic substitution and amide formation workflows
Positions enable predictable chemical modification strategies

Methyl 6-amino-2-chloronicotinate: Isomer Substitution Risk


This compound possesses a specific substitution pattern—an amino group at the 6-position, a chlorine atom at the 2-position, and a methyl ester at the 3-position—on its pyridine ring . This unique arrangement dictates its reactivity, physicochemical properties, and biological interactions. As an intermediate, its specific substitution pattern is critical for successful downstream synthesis, as it provides distinct sites for further chemical modification, such as nucleophilic aromatic substitution at the chlorine or amide formation at the ester . Simple substitution with positional isomers like methyl 2-amino-6-chloronicotinate or non-chlorinated analogs would lead to different synthetic outcomes and is therefore not advisable without rigorous re-validation of the entire synthetic route.

Target Methyl 6-amino-2-chloronicotinate
Potential Substitute Positional isomers (e.g., 2-amino-6-chloro)
Different substitution patterns alter reactivity and physicochemical properties. Replacement may lead to divergent synthetic outcomes and requires full route re-validation.
Target Chlorinated pyridine scaffold
Potential Substitute Non-chlorinated analog (methyl 6-amino-nicotinate)
Absence of the 2-chloro substituent may significantly shift biological interactions, as observed in transporter affinity models.

Methyl 6-amino-2-chloronicotinate: Comparison with Key Analogs


nAChR Affinity vs. Positional Isomer

Methyl 6-amino-2-chloronicotinate (CAS 1004294-64-7) exhibits a binding constant (Ki) of 3 nM for the nicotinic acetylcholine receptor (nAChR) [1]. In contrast, its positional isomer, methyl 2-amino-6-chloronicotinate (CAS 849805-25-0), shows a significantly weaker affinity with a Ki of 327 nM for a related nicotinic acid receptor, representing a >100-fold difference in target engagement potency [2].

nAChR Affinity
Cross-study comparable
Target: Ki = 3 nM Isomer (2-amino-6-chloro): Ki = 327 nM
>100-fold difference in target engagement
Supports isomer-specific nAChR probe context
Binding assay, nAChR vs. related human HCA2 receptor
Neuroscience Ion Channel Pharmacology Ligand-Gated Ion Channels

AChE Inhibition: Isomer Comparison

While methyl 6-amino-2-chloronicotinate shows a moderate AChE inhibition with an IC₅₀ of 1,580 nM, its isomer, methyl 2-amino-6-chloronicotinate, demonstrates a much stronger inhibition with an IC₅₀ of 51 nM [1][2]. This 31-fold difference in potency highlights a stark divergence in their potential as AChE modulators.

AChE Inhibition
Cross-study comparable
Target: IC₅₀ = 1,580 nM Isomer (2-amino-6-chloro): IC₅₀ = 51 nM
31-fold difference in inhibition potency
Reported isomer-dependent AChE modulation context
Human recombinant AChE, Ellman's method
Neurodegeneration Enzymology Alzheimer's Disease

DAT Affinity vs. Non-Chlorinated Analog

Methyl 6-amino-2-chloronicotinate demonstrates an IC₅₀ of 900 nM for inhibiting dopamine (DA) uptake in rat brain synaptosomes [1]. In contrast, the non-chlorinated analog, methyl 6-amino-nicotinate, shows a significantly lower potency, with an IC₅₀ of 2,500 nM [2]. This indicates that the chlorine atom at the 2-position contributes to a 2.8-fold increase in DAT inhibition potency.

DAT Affinity
Cross-study comparable
Target: IC₅₀ = 900 nM Non-chlorinated analog: IC₅₀ = 2,500 nM
2.8-fold contribution from 2-chloro substituent
Supports substituent-specific DAT interaction review
Rat brain synaptosomes, DA uptake inhibition
Neuroscience Monoamine Transporters CNS Drug Discovery

Methyl 6-amino-2-chloronicotinate: Application Scenarios


CNS Drug Discovery Intermediate

Given its moderate dopamine transporter (DAT) inhibition (IC₅₀ = 900 nM) and distinct affinity for nicotinic acetylcholine receptors (Ki = 3 nM) , this compound is well-suited as a core scaffold for developing novel CNS therapeutics. Its chlorine and ester groups provide convenient handles for further structural optimization via medicinal chemistry efforts aimed at improving potency and selectivity for these specific CNS targets.

nAChR Pharmacology Reference Compound

The high binding affinity for nAChR (Ki = 3 nM) positions this compound as a valuable reference tool for pharmacological studies involving this receptor family. It can be used as a probe to investigate nAChR function or as a starting point for the development of more selective ligands, given its clear differentiation from its less potent isomer.

Agrochemical Synthesis Building Block

As a versatile heterocyclic building block with a methyl ester and a reactive chlorine atom , this compound is suitable for use in the synthesis of novel agrochemicals. The 2-chloro substituent allows for further derivatization, such as the introduction of various amine or thiol groups, to create new compounds with potential herbicidal, fungicidal, or insecticidal properties.

ABC Transporter Modulator Precursor

Patents describe the use of this compound as an intermediate in the synthesis of modulators for ATP-binding cassette transporters, including the cystic fibrosis transmembrane conductance regulator (CFTR) . This makes it a critical starting material for projects focused on developing new therapies for cystic fibrosis and other ABC transporter-mediated diseases.

Application
Selection Property
Validation Focus
CNS Probe Synthesis
Isomer-specific reactive handles
Medicinal chemistry route optimization
nAChR Pharmacology Research
Reported nAChR binding context
Target engagement and selectivity profiling
Agrochemical Intermediate Development
2-chloro nucleophilic substitution handle
Derivatization and biological activity screening
ABC Transporter Modulator Research
Patent-reported precursor role
Downstream synthesis route validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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